2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one
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Overview
Description
2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one is an organic compound known for its diverse applications in various fields of scientific research. This compound features a sulfonyl group attached to a chlorophenyl ring, a dimethylamino group, and a phenyl group, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one typically involves the reaction of 4-chlorobenzenesulfonyl chloride with dimethylamine and benzaldehyde under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product through nucleophilic substitution and condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction parameters such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating agents or halogenating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one
- 2-[(4-Methylphenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one
- 2-[(4-Nitrophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one
Uniqueness
Compared to similar compounds, 2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c1-19(2)12-16(17(20)13-6-4-3-5-7-13)23(21,22)15-10-8-14(18)9-11-15/h3-12H,1-2H3/b16-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAYNOPKRYBNSN-VBKFSLOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C1=CC=CC=C1)\S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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